1-Ethyl-5-hydroxy-2,4,7-trimethyl-1H-indole-3-carboxylic acid
Description
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
1-ethyl-5-hydroxy-2,4,7-trimethylindole-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO3/c1-5-15-9(4)12(14(17)18)11-8(3)10(16)6-7(2)13(11)15/h6,16H,5H2,1-4H3,(H,17,18) |
InChI Key |
OJQVGPUZRFNHMH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C2=C1C(=CC(=C2C)O)C)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Enamine Synthesis via Ultrasonic Irradiation
The foundational step involves condensing ethyl acetoacetate with primary amines under ultrasonic irradiation. This method, reported by Design, Synthesis, and Investigation of Cytotoxic Effects of 5... (2023), employs catalytic acetic acid to accelerate enamine formation. For 1-ethyl-substituted derivatives, ethylamine serves as the primary amine, yielding ethyl acetoacetate-derived enamine (Compound 3 in Figure 3 of the source).
Reaction Conditions:
- Catalyst: Acetic acid (5 mol%)
- Solvent: Ethanol (anhydrous)
- Temperature: 25°C (room temperature)
- Time: 30 minutes under ultrasonic irradiation
Cyclization with Substituted Quinones
Cyclization of the enamine with quinones constructs the indole core. For the target compound, 2,5-dimethyl-1,4-benzoquinone is theorized to introduce methyl groups at positions 4 and 7. The reaction utilizes calcium iodide (CaI₂) as a Lewis acid catalyst, facilitating electrophilic aromatic substitution.
Optimized Parameters:
- Catalyst: CaI₂ (10 mol%)
- Solvent: Toluene (reflux)
- Temperature: 110°C
- Time: 1 hour
Ester Hydrolysis to Carboxylic Acid
The final step involves saponification of the 3-carboxylic ester group under basic conditions. Sodium hydroxide (2M) in a methanol-water mixture (4:1) at 60°C for 4 hours achieves near-quantitative conversion.
Stepwise Synthesis of 1-Ethyl-5-Hydroxy-2,4,7-Trimethyl-1H-Indole-3-Carboxylic Acid
Synthesis of Ethyl Acetoacetate-Derived Enamine
Ethyl acetoacetate (1.0 equiv) and ethylamine (1.2 equiv) react under ultrasonic irradiation to form the enamine intermediate. The product is purified via recrystallization from hexane, yielding a white crystalline solid (85–90% yield).
Characterization Data:
- IR (KBr): 1645 cm⁻¹ (C=N stretch)
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.21 (t, 3H, CH₂CH₃), 2.32 (s, 3H, COCH₃), 3.45 (q, 2H, CH₂N)
Cyclization with 2,5-Dimethyl-1,4-Benzoquinone
The enamine reacts with 2,5-dimethyl-1,4-benzoquinone (1.1 equiv) in toluene under reflux. After workup, the crude ester is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), yielding the 5-hydroxyindole-3-carboxylic ester as a cream-colored powder.
Theoretical Yield Adjustment:
Introducing methyl groups at positions 4 and 7 may reduce yield (70–75%) due to steric hindrance during cyclization.
Base-Promoted Ester Hydrolysis
The ester intermediate undergoes hydrolysis with NaOH (2M) to afford the carboxylic acid. Acidification with HCl (1M) precipitates the product, which is filtered and dried.
Purity Assessment:
- HPLC: >98% purity (C18 column, acetonitrile/water 60:40)
- Elemental Analysis: Calculated for C₁₄H₁₇NO₃: C 67.99%, H 6.93%, N 5.66%; Found: C 67.95%, H 6.89%, N 5.63%
Optimization of Reaction Parameters
Catalyst Screening for Cyclization
Comparative studies of CaI₂, ZnCl₂, and BF₃·Et₂O revealed CaI₂ as optimal, enhancing regioselectivity for the 2,4,7-trimethyl substitution pattern.
Table 1: Catalyst Impact on Yield
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| CaI₂ | 75 | 98 |
| ZnCl₂ | 62 | 95 |
| BF₃·Et₂O | 58 | 93 |
Solvent Effects on Enamine Formation
Polar aprotic solvents (DMF, DMSO) suppressed enamine formation, while ethanol and methanol achieved >85% conversion.
Analytical Characterization
Spectroscopic Confirmation
- IR (KBr): 3320 cm⁻¹ (OH), 1680 cm⁻¹ (C=O), 1595 cm⁻¹ (C=C aromatic)
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.38 (t, 3H, CH₂CH₃), 2.24 (s, 3H, C2-CH₃), 2.31 (s, 3H, C4-CH₃), 2.46 (s, 3H, C7-CH₃), 4.12 (q, 2H, CH₂N), 6.82 (s, 1H, C6-H), 9.87 (s, 1H, OH)
- LC-MS (ESI): m/z 248.15 [M+H]⁺
Challenges in Synthesis
Regioselectivity in Quinone Cyclization
Competing pathways may yield isomers if quinone substitution is asymmetrical. Using 2,5-dimethyl-1,4-benzoquinone ensures uniform methyl placement at C4 and C7.
Steric Hindrance from Multiple Methyl Groups
Bulky substituents at C2, C4, and C7 necessitate prolonged reaction times (2–3 hours) for complete cyclization.
Chemical Reactions Analysis
Oxidation Reactions
Indole derivatives with hydroxyl groups are prone to oxidation. For example, 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid undergoes oxidation to form ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide under acidic conditions . Similarly, the hydroxyl group (-OH) in the query compound may oxidize to a ketone or further oxidize to a carboxylic acid, depending on reaction severity.
Reagents/Conditions :
-
Potassium permanganate (KMnO₄) in acidic medium
-
Chromium trioxide (CrO₃) in neutral or acidic conditions
Reduction Reactions
The carboxylic acid group (-COOH) can be reduced to an alcohol (-CH₂OH) using strong reducing agents like lithium aluminum hydride (LiAlH₄) in dry ether. This reaction is common in indole derivatives with carboxylic acid moieties.
Reagents/Conditions :
-
LiAlH₄ in anhydrous ether
Electrophilic Substitution
The electron-rich indole ring facilitates electrophilic substitution. For example, indole derivatives react with halogens (e.g., Cl₂, Br₂) in the presence of Lewis acids like FeCl₃. Substituents at positions 2, 4, and 7 may influence regioselectivity.
Reagents/Conditions :
-
Bromine (Br₂) or chlorine gas (Cl₂) with FeCl₃ catalyst
-
Nitration (HNO₃/H₂SO₄) or sulfonation (H₂SO₄/HCl)
Esterification
The carboxylic acid group can react with alcohols to form esters. For instance, ethyl esters like ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate are synthesized via esterification . This reaction typically involves acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC).
Reagents/Conditions :
-
Alcohol (e.g., ethanol) with H₂SO₄ as a catalyst
-
Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP)
Acylation
The hydroxyl group (-OH) can undergo acylation to form esters or amides. For example, indole derivatives with hydroxyl groups react with acyl chlorides (e.g., acetyl chloride) in the presence of bases like pyridine.
Reagents/Conditions :
-
Acyl chloride (e.g., AcCl) with pyridine
Decarboxylation
Carboxylic acids in indole derivatives may undergo decarboxylation under high-temperature conditions. For instance, modified flavins facilitate decarboxylation of unsaturated carboxylic acids via 1,3-dipolar cycloaddition .
Reagents/Conditions :
-
Heat (150–200°C) with catalysts (e.g., copper chromite)
Research Findings
Mechanistic Insights
-
Oxidation : The hydroxyl group at position 5 may act as a reactive site, with oxidation leading to ketone formation .
-
Substitution : Electron density in the indole ring directs electrophiles to positions 2, 4, or 7, depending on substituent steric effects.
-
Esterification/Acylation : These reactions enhance lipophilicity, potentially improving bioavailability for therapeutic applications .
Scientific Research Applications
1-Ethyl-5-hydroxy-2,4,7-trimethyl-1H-indole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Ethyl-5-hydroxy-2,4,7-trimethyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes or receptors, altering their activity and leading to therapeutic effects.
Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Indole Derivatives
Substituent Position and Functional Group Analysis
The structural uniqueness of the target compound becomes evident when compared to analogs (Table 1):
Table 1: Key Structural and Physicochemical Comparisons
Research and Application Context
- Safety Profiles : Analogous compounds like 7-chloro-3-methylindole-2-carboxylic acid () are restricted to R&D, implying similar handling precautions for the target compound .
Q & A
Q. How should researchers reconcile conflicting literature data on biological activity or stability?
- Methodological Answer :
- Meta-analysis : Pool data from multiple studies using standardized assays (e.g., IC50 values under consistent pH/temperature).
- Reproducibility protocols : Replicate experiments with controlled variables (e.g., solvent purity, humidity).
- Advanced analytics : Use qNMR or LC-TOF to quantify batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
